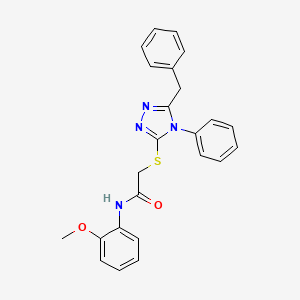

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC15823275

Molecular Formula: C24H22N4O2S

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H22N4O2S |

|---|---|

| Molecular Weight | 430.5 g/mol |

| IUPAC Name | 2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C24H22N4O2S/c1-30-21-15-9-8-14-20(21)25-23(29)17-31-24-27-26-22(16-18-10-4-2-5-11-18)28(24)19-12-6-3-7-13-19/h2-15H,16-17H2,1H3,(H,25,29) |

| Standard InChI Key | ZUMYTTOLENTFNQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the 1,2,4-triazole derivative family, featuring a central triazole ring substituted at the 3-position with a benzyl group, at the 4-position with a phenyl group, and at the 5-position via a thioether linkage to an acetamide moiety. The acetamide nitrogen further connects to a 2-methoxyphenyl group, creating a planar aromatic system with potential π-π stacking interactions.

Key structural elements:

-

1,2,4-Triazole core: Provides hydrogen-bonding capability through N-H groups .

-

Benzyl-phenyl substitution: Enhances lipophilicity (logP ≈ 3.2 predicted) .

-

Thioether bridge: Introduces conformational flexibility and metabolic stability compared to oxygen analogs .

-

2-Methoxyphenylacetamide: Contributes to electronic effects through methoxy group resonance .

Systematic Nomenclature

-

IUPAC Name: 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Synthesis and Production

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests three potential routes:

Route A (Triazole-first approach):

-

Benzylation of 4-phenyl-1H-1,2,4-triazole-3-thiol

-

Alkylation with chloroacetamide derivatives

Route B (Acetamide-first strategy):

-

Preparation of 2-mercapto-N-(2-methoxyphenyl)acetamide

-

Cyclocondensation with benzylhydrazine and phenyl isocyanate

Route C (Convergent synthesis):

-

Separate synthesis of triazole-thiol and methoxyphenylacetamide precursors

Purification and Quality Control

Commercial batches (≥95% purity) employ:

-

Column chromatography (silica gel, ethyl acetate/hexane)

Physicochemical Properties

Basic Characteristics

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume